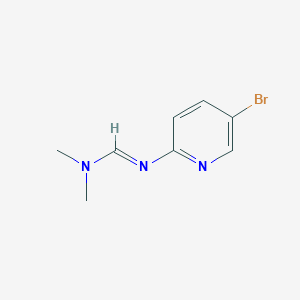

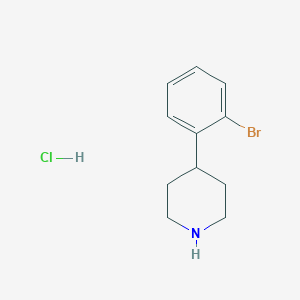

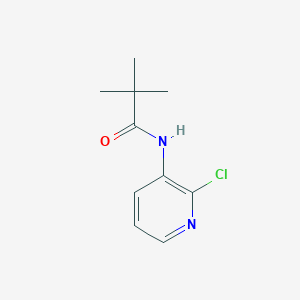

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

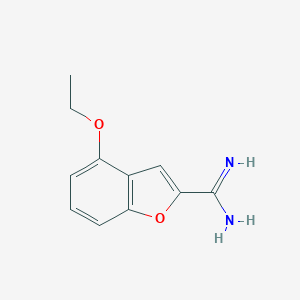

N-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a formamidine derivative that has a pyridine ring attached to it.

Wissenschaftliche Forschungsanwendungen

Electrochemical Processes and Catalysis

- The compound's derivatives are utilized in electrochemical processes. For instance, 2,2'-Bipyridine and dimethyl-2,2'-bipyridines, synthesized from 2-bromopyridine and 2-bromomethylpyridines, use electrochemical methods catalyzed by nickel complexes. This method, involving N,N-dimethylformamide, offers simplicity and efficiency in various applications (França et al., 2002).

Molecular and Pharmaceutical Chemistry

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide derivatives are significant in medicinal chemistry. One example is the development of N-heterocyclic carbene gold(I) complexes, which show potential as antiproliferative, anticancer, and antibacterial agents. Understanding their behavior in aqueous media is crucial for further development (Goetzfried et al., 2020).

Additionally, compounds containing N,N-dimethylformimidamide show promising results as 5-HT₆ receptor antagonists. Their potential in neurological research and treatment is notable, especially for compounds demonstrating significant inhibitory properties (Yoo et al., 2012).

Synthesis and Characterization of Novel Compounds

The compound is used in synthesizing and characterizing new chemical entities. For example, new zinc phthalocyanine derivatives, containing this compound, have been synthesized and characterized for potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

It also plays a role in the synthesis of pyridine-containing derivatives of alkaloids, highlighting its versatility in the creation of diverse chemical structures (Kulakov, 2010).

Green Chemistry and Environmental Applications

- Research includes its use in green chemistry, such as the synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids. This method avoids the use of carcinogenic substances, showcasing the compound's role in developing environmentally friendly chemical processes (Natrajan & Wen, 2013).

Wirkmechanismus

Target of Action

A related compound, 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid, is known to target the genome polyprotein in hepatitis c virus genotype 1b .

Mode of Action

The exact mode of action of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is currently unknown. It’s worth noting that the compound belongs to the class of organic compounds known as N-arylamides . These compounds contain a carboxamide group that is N-linked to an aryl group, which may influence its interaction with its targets.

Biochemical Pathways

Related compounds such as indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc .

Action Environment

It’s worth noting that the synthesis of related compounds can be influenced by different reaction conditions .

Eigenschaften

IUPAC Name |

N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPIAUFTPZZJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)

![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)